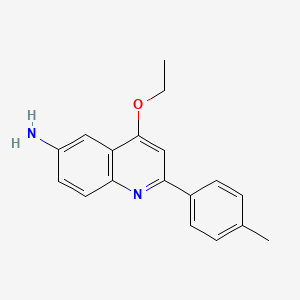

4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-(4-methylphenyl)quinolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-3-21-18-11-17(13-6-4-12(2)5-7-13)20-16-9-8-14(19)10-15(16)18/h4-11H,3,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSCRSCCKRWVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)N)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine, typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent and a catalyst. For this compound, specific starting materials and conditions would be tailored to introduce the ethoxy and methylphenyl groups at the appropriate positions on the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly common. These approaches not only improve yield but also align with sustainable production practices .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in further applications .

Scientific Research Applications

4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine involves its interaction with specific molecular targets. In biological systems,

Biological Activity

4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine is a quinoline derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of quinoline-based compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an ethoxy group and a methylphenyl moiety attached to a quinoline backbone. This structural composition is significant as it influences the compound's interaction with biological targets.

Target Interactions

Quinoline derivatives often exhibit their biological activity through interactions with various molecular targets. For this compound, potential targets include:

- Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Receptors : Quinoline derivatives may bind to multiple receptors, affecting cellular signaling pathways and leading to various physiological responses.

Biochemical Pathways

The compound's action likely involves modulation of key biochemical pathways:

- Cyclooxygenase Pathway : Inhibition of COX enzymes can reduce inflammation and pain.

- Apoptosis Induction : Quinoline derivatives have been reported to induce apoptosis in cancer cells, which is critical for their anticancer activity .

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines suggest potent cytotoxicity, comparable to established chemotherapeutic agents .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.63 |

| HeLa | 12.34 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Anti-inflammatory Effects

Inhibition of COX enzymes suggests that this compound could serve as an anti-inflammatory agent. This effect is crucial for treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives similar to this compound:

- Anticancer Studies : A study demonstrated that quinoline derivatives induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting their potential as anticancer agents .

- Antimicrobial Efficacy : Another investigation found that related quinoline compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Inflammation Models : In vivo models showed that compounds with similar structures reduced inflammation markers significantly compared to control groups, indicating therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step routes, such as nucleophilic substitution or coupling reactions. For example, ethoxy groups can be introduced via alkoxylation under reflux conditions using ethanol as a solvent. Reaction parameters like temperature (e.g., 80–120°C), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) critically impact yield. Optimization via fractional factorial design (e.g., varying temperature, solvent ratio, and catalyst loading) is recommended to identify ideal conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the quinoline core, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction provides unambiguous structural validation, particularly for distinguishing regioisomers. For example, X-ray studies of similar compounds (e.g., 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine) revealed bond angles and packing motifs .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy. Store samples in buffers (pH 1–13) at 25°C, 40°C, and 60°C, and monitor degradation products over 1–4 weeks. For hydrolytic stability, reflux in aqueous ethanol and track ethoxy group cleavage via TLC .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities. Use crystal structures of target proteins (e.g., kinases from the PDB) and optimize ligand conformations with quantum mechanical methods (DFT). Validate predictions with in vitro assays, such as fluorescence polarization for binding constants .

Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using guidelines like OECD 455 for cytotoxicity. Perform meta-analyses of published data, adjusting for variables like IC₅₀ normalization and control baselines. Cross-validate with orthogonal assays (e.g., SPR for binding vs. cellular viability) .

Q. What strategies optimize multi-step synthesis using design of experiments (DoE)?

- Methodological Answer : Apply a central composite design (CCD) to evaluate factors like reagent stoichiometry, reaction time, and temperature. For a 3-step synthesis, use response surface methodology (RSM) to maximize overall yield. Prioritize steps with the lowest yields for optimization. Statistical software (e.g., JMP, Minitab) aids in analyzing interactions between variables .

Q. How can the compound’s electronic properties (e.g., HOMO-LUMO gaps) guide derivatization for enhanced bioactivity?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals. Substituents like electron-donating groups (e.g., ethoxy) raise HOMO energy, enhancing interactions with electron-deficient enzyme pockets. Validate predictions by synthesizing analogs with modified substituents and testing inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.